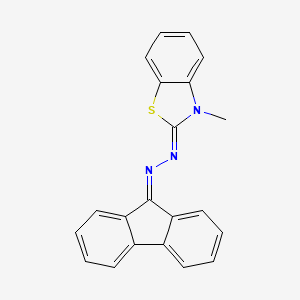

![molecular formula C17H16ClN3S B5523304 N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as CIET, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CIET belongs to the class of thiourea derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Yusof et al. (2010) focuses on synthesizing and characterizing a series of N-(3,4-dichlorophenyl)-N'-substituted thiourea derivatives. These compounds were characterized using spectroscopic techniques like IR, 1H, and 13C NMR, and for one compound, single-crystal X-ray diffraction was used to determine its structure, showcasing the detailed methodology applicable to similar thiourea derivatives (Yusof, Jusoh, Khairul, & Yamin, 2010).

Enzyme Inhibition and Mercury Sensing

Rahman et al. (2021) demonstrated the utility of thiourea derivatives as enzyme inhibitors and mercury sensors. Their study synthesized unsymmetrical thiourea derivatives and tested them against acetylcholinesterase and butyrylcholinesterase, finding some compounds with significant enzyme inhibition. Additionally, they investigated these compounds as sensing probes for mercury using spectrofluorimetric techniques, with one compound showing moderate sensitivity in fluorescence studies (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).

Fluorescent Investigation and Serum Albumin Interaction

Cui et al. (2006) explored the interactions between a similar thiourea compound and serum albumin, utilizing fluorescence spectroscopy and UV absorption spectrum. This study indicates the strong ability of such compounds to quench the intrinsic fluorescence of serum albumin through static quenching procedures, suggesting potential applications in biomedical research (Cui, Wang, Cui, & Li, 2006).

Antitumor Activities and Metal Complexation

Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative and its metal complexes, investigating their characterization, antioxidant, and antitumor activities. The study provided insights into the compound's crystal structure, thermal and electrochemical behavior, and its potential in cancer treatment (Yeşilkaynak, Muslu, Özpınar, Emen, Demirdöğen, & Külcü, 2017).

Molecular Docking Studies

Hussain et al. (2020) synthesized thiourea derivatives and performed molecular docking studies to explore their interactions with DNA and specific proteins. This research highlights the compounds' potential as antioxidants and their antibacterial properties, along with their strong interaction with protein targets in molecular docking studies (Hussain, Imtiaz-ud-Din, Raheel, Hussain, Tahir, & Hussain, 2020).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c18-13-4-3-5-14(10-13)21-17(22)19-9-8-12-11-20-16-7-2-1-6-15(12)16/h1-7,10-11,20H,8-9H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOHFTZYRUWRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)

![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)